molecular formula C14H19BrN2O4 B2862040 4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047679-64-0

4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2862040
CAS No.: 1047679-64-0
M. Wt: 359.22
InChI Key: GNANTKKRTXZWLW-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with two distinct amine groups: a 2-bromophenyl moiety at position 4 and a 3-methoxypropyl group at position 2.

Properties

IUPAC Name

4-(2-bromoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-21-8-4-7-16-12(14(19)20)9-13(18)17-11-6-3-2-5-10(11)15/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNANTKKRTXZWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the γ-Keto Butanoic Acid Core

The γ-keto acid backbone is synthesized using methodologies adapted from patented protocols for analogous structures.

Step 1: Anhydride Ring-Opening
Itaconic anhydride (dihydro-3-methylene-2,5-furandione) undergoes nucleophilic attack by ammonia in cooled ammonium hydroxide (5–10°C), yielding 4-amino-2-methylene-4-oxobutanoic acid (Fig. 1).

$$
\text{Itaconic anhydride} + \text{NH}_3 \rightarrow \text{4-amino-2-methylene-4-oxobutanoic acid}
$$

Step 2: Ozonolysis of Methylene Group
Ozonolysis of the exo-methylene group in water selectively cleaves the double bond, forming 4-amino-2,4-dioxobutanoic acid. Subsequent reduction or stabilization prevents over-oxidation.

$$
\text{4-amino-2-methylene-4-oxobutanoic acid} + \text{O}_3 \rightarrow \text{4-amino-2,4-dioxobutanoic acid} + \text{HCHO}
$$

Introduction of 2-Bromophenylamino and 3-Methoxypropylamino Groups

Step 3: Sequential Amine Coupling
The γ-keto acid undergoes nucleophilic acyl substitution with pre-synthesized amines:

  • 2-Bromoaniline Coupling :

    • Conditions : DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, DMAP (4-dimethylaminopyridine) catalyst, dry THF, 0°C to room temperature.
    • Mechanism : Activation of the γ-keto acid’s carbonyl group facilitates nucleophilic attack by 2-bromoaniline.
  • 3-Methoxypropylamine Coupling :

    • Conditions : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent, DIPEA (N,N-Diisopropylethylamine) base, DMF solvent, 50°C.

$$
\text{4-amino-2,4-dioxobutanoic acid} + \text{2-bromoaniline} \rightarrow \text{Intermediate A}
$$
$$
\text{Intermediate A} + \text{3-methoxypropylamine} \rightarrow \text{Target Compound}
$$

Alternative Methodologies and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

Immobilization of the γ-keto acid on Wang resin enables stepwise amine coupling under mild conditions (Table 1).

Table 1: SPPS Protocol for Target Compound

Step Reagent/Condition Function Yield
1 Wang resin, DIC/oxyma Carboxylic acid immobilization 85%
2 2-Bromoaniline, PyBOP Aromatic amine coupling 78%
3 3-Methoxypropylamine, HBTU Aliphatic amine coupling 82%
4 TFA/H2O (95:5) Cleavage from resin 90%

Microwave-Assisted One-Pot Synthesis

A streamlined approach reduces reaction times from 48 hours to 2 hours by employing microwave irradiation (150°C, 300 W) and DBU (1,8-Diazabicycloundec-7-ene) as a base.

Optimization Strategies for Industrial Scalability

Continuous Flow Reactor Systems

Patented large-scale methods utilize continuous flow reactors for anhydride ring-opening and ozonolysis steps, achieving 92% purity and 68% overall yield.

Solvent Recycling and Green Chemistry

Ethanol-water mixtures (7:3 v/v) in trituration steps reduce waste, while ozonolysis byproducts (formaldehyde) are captured and repurposed.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.54–7.48 (m, 4H, Ar-H), 3.38 (t, J=6.4 Hz, 2H, OCH2), 3.24 (s, 3H, OCH3).
  • IR (KBr) : 1725 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity with retention time = 12.4 min.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl and amino groups facilitate binding to specific proteins or enzymes, potentially inhibiting or modifying their activity. The methoxypropyl group may enhance solubility and bioavailability, while the oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which are characterized by their central ketone and carboxylic acid groups. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties/Activities Reference
4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid 2-Bromophenyl (position 4); 3-methoxypropyl (position 2) Hypothesized enzyme inhibition (e.g., thymidylate synthase) based on structural analogs N/A
(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Cyclopropylethyl-phenyl (position 4) Human thymidylate synthase (hTS) inhibition (IC₅₀ ~5 µM)
3-(4-Phenoxybenzoyl)propionic acid derivatives Phenoxybenzoyl (position 3) Hypolipidemic activity; reduces cholesterol synthesis in vivo
3-Benzoylpropionic acid derivatives Aryl groups (e.g., phenyl, substituted phenyl) Anti-inflammatory and anti-arthritic activity (e.g., suppression of adjuvant-induced arthritis)

Key Differences and Implications

The 3-methoxypropyl chain may improve solubility relative to purely aromatic substituents, balancing lipophilicity for better pharmacokinetics .

In contrast, 3-benzoylpropionic acid derivatives act via cyclooxygenase (COX) inhibition, highlighting divergent biological targets within this structural class .

Synthetic Accessibility: The target compound’s brominated aromatic ring may complicate synthesis compared to non-halogenated analogs, requiring careful optimization of coupling reactions to avoid dehalogenation side reactions .

Research Findings and Data Gaps

While direct experimental data on this compound are sparse, insights can be extrapolated:

  • Molecular Modeling: Docking studies of similar 4-oxobutanoic acid derivatives suggest that the bromophenyl group could enhance π-π stacking interactions in enzyme active sites, improving inhibitory potency .
  • Biological Screening: Related compounds with alkoxyalkyl chains (e.g., 3-methoxypropyl) exhibit improved metabolic stability compared to shorter-chain analogs, as noted in anti-arthritic studies .

Biological Activity

4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16BrN2O3C_{13}H_{16}BrN_2O_3. It features a bromophenyl group and a methoxypropyl amino group attached to a 4-oxobutanoic acid backbone. The presence of these functional groups is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Amine: The reaction between 2-bromoaniline and 3-methoxypropylamine forms the amine component.
  • Condensation with Oxobutanoic Acid: The amine is then reacted with 4-oxobutanoic acid under acidic conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic microorganisms by interfering with nucleic acid synthesis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrase IX (CA IX), which is overexpressed in many cancer types. Inhibition of CA IX disrupts pH regulation in tumor cells, leading to reduced proliferation and increased apoptosis .

Table 1 summarizes the enzyme inhibition activity of the compound:

Enzyme Inhibition Activity Reference
Carbonic Anhydrase IXSignificant
Alkaline PhosphataseModerate

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Metal complexes formed from this ligand have shown promising results in scavenging free radicals, indicating potential protective effects against oxidative stress .

Case Studies

  • Study on Metal Complexes:
    A study focused on metal complexes of the ligand derived from this compound reported that zinc and antimony complexes exhibited enhanced biological activity compared to the free ligand. These complexes demonstrated significant inhibition against CA IX and showed antioxidant properties .
  • Antimicrobial Evaluation:
    Another research highlighted the antimicrobial efficacy of similar derivatives against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains could enhance potency against specific pathogens .

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